![molecular formula C11H10N2O4 B1440597 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid CAS No. 1283108-18-8](/img/structure/B1440597.png)

3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid

Overview

Description

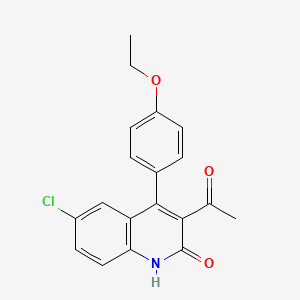

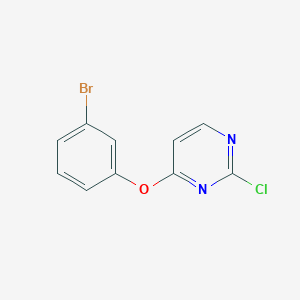

“3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid”, also known as 2,3-dioxopyridazine-6-propionic acid, is a molecule that has gained interest in recent years. It’s a derivative of 3- (2-Furyl)propionic acid .

Synthesis Analysis

A novel method of synthesis of 3-aryl-3- (furan-2-yl)propenoic acid derivatives has been developed on the basis of hydroarylation of the carbon–carbon double bond of 3- (furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Molecular Structure Analysis

The molecular formula of “3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid” is C11H10N2O4. The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Chemical Reactions Analysis

The further oligomerization proceeds through the addition of 1a or its hydrated derivatives and, thus, the formation of ether or ester bonds, in some cases along with the side processes of decarboxylation .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 56-60 °C . The molecular weight is 234.21 g/mol.Scientific Research Applications

Antimicrobial Activity

This compound has demonstrated antimicrobial activity , particularly against yeast-like fungi such as Candida albicans . It inhibits the growth of these fungi at certain concentrations, which could be beneficial in developing treatments for fungal infections.

Antibacterial Properties

Apart from its antifungal properties, this compound also exhibits antibacterial activity . It has been found to suppress harmful bacteria like Escherichia coli and Staphylococcus aureus , which are common culprits in various infections. This opens up possibilities for new antibacterial drugs.

Synthesis of Derivatives

The compound serves as a starting point for the synthesis of various derivatives through hydroarylation reactions . These derivatives could have their own unique applications, potentially expanding the compound’s utility in pharmaceuticals and materials science.

Superelectrophilic Activation

The compound undergoes superelectrophilic activation in the presence of triflic acid (TfOH), which is a key step in its derivative synthesis . This process could be explored further for its potential in organic synthesis methodologies.

Drug Development

Due to its structural uniqueness, the compound could be used in drug development . Its ability to interact with biological systems suggests potential as a pharmacophore, the part of a molecule responsible for its biological action.

Catalysis

The compound’s structure may allow it to act as a catalyst in chemical reactions. This could be particularly useful in speeding up reactions in industrial processes or in the lab.

Material Synthesis

There is potential for this compound to be used in material synthesis . Its chemical properties might make it suitable for creating new materials with specific desired characteristics.

Antifungal Combinations

It could be used in combination with other compounds to enhance antifungal efficacy. The concentration and ratio of this compound in such combinations can be varied to find the most effective formula against various strains of fungi .

properties

IUPAC Name |

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-10-4-3-8(9-2-1-7-17-9)12-13(10)6-5-11(15)16/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIJPSQGZGIBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1440517.png)

![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)